2-Amino-4-methyl-1-pentanethiol disulfide . 2 HCl

leucine aminopeptidase enzyme kinetics inhibitor potency

2-Amino-4-methyl-1-pentanethiol disulfide · 2 HCl (CAS 112157-33-2; also cataloged as L-leucinethiol, oxidized dihydrochloride) is the stable disulfide‐linked homodimer of the aminothiol L‑leucinethiol (2‑amino‑4‑methyl‑1‑pentanethiol). The reduced monomer was rationally designed as a transition‑state‑analog inhibitor of zinc‑dependent aminopeptidases by replacing the carboxylate of L‑leucine with a zinc‑coordinating thiol group.

Molecular Formula C12H30Cl2N2S2
Molecular Weight 337.4 g/mol
Cat. No. B15091695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methyl-1-pentanethiol disulfide . 2 HCl
Molecular FormulaC12H30Cl2N2S2
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC(C)CC(CSSCC(CC(C)C)N)N.Cl.Cl
InChIInChI=1S/C12H28N2S2.2ClH/c1-9(2)5-11(13)7-15-16-8-12(14)6-10(3)4;;/h9-12H,5-8,13-14H2,1-4H3;2*1H
InChIKeyZKLYONZOWYVALX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-methyl-1-pentanethiol Disulfide · 2 HCl (L-Leucinethiol Oxidized Dihydrochloride): Baseline Identity for Procurement Decisions


2-Amino-4-methyl-1-pentanethiol disulfide · 2 HCl (CAS 112157-33-2; also cataloged as L-leucinethiol, oxidized dihydrochloride) is the stable disulfide‐linked homodimer of the aminothiol L‑leucinethiol (2‑amino‑4‑methyl‑1‑pentanethiol) . The reduced monomer was rationally designed as a transition‑state‑analog inhibitor of zinc‑dependent aminopeptidases by replacing the carboxylate of L‑leucine with a zinc‑coordinating thiol group [1]. Upon reductive activation in vivo or by treatment with dithiothreitol (DTT) in vitro, the disulfide releases two molecules of the active thiol inhibitor, which acts as a potent, competitive, slow‑binding inhibitor of microsomal leucine aminopeptidase (LAP; Ki = 22 nM), aminopeptidase B (AP‑B; Ki = 0.13 µM), and the immunologically relevant ERAP1/ERAAP enzyme .

Why 2-Amino-4-methyl-1-pentanethiol Disulfide · 2 HCl Cannot Be Replaced by Generic Aminopeptidase Inhibitors


Attempts to substitute the oxidized disulfide form of L‑leucinethiol with other in‑class aminopeptidase inhibitors (e.g., bestatin, leucine hydroxamate, or L‑leucinol) are undermined by three irreconcilable differences: (i) the thiol‑zinc coordination chemistry that underpins the slow, tight‑binding mechanism yields potency gains of 10²–10³ fold over alcohol‑ or hydroxamate‑based inhibitors [1][2]; (ii) strict L‑stereochemical dependence (>1,000‑fold preference for the L‑ over D‑isomer) means that racemic or stereochemically undefined material destroys target engagement [3]; (iii) the disulfide bridge provides a chemically defined, air‑stable storage form that can be quantitatively reduced to the active thiol with DTT immediately before use — a practical advantage absent from free‑thiol preparations that undergo uncontrolled oxidation upon storage . These quantitative gaps render generic substitution scientifically invalid without experimental re‑validation for each specific assay system.

Quantitative Differentiation Evidence for 2-Amino-4-methyl-1-pentanethiol Disulfide · 2 HCl vs. In‑Class Alternatives


Microsomal Leucine Aminopeptidase Ki: L‑Leucinethiol (22 nM) vs. Bestatin (1,400 nM) — 64‑Fold Potency Advantage

The active thiol L‑leucinethiol (liberated upon DTT reduction of the disulfide prodrug) inhibits porcine kidney microsomal leucine aminopeptidase (LAP) with a competitive Ki of 2.2 × 10⁻⁸ M (22 nM) [1]. In contrast, bestatin — the most widely used aminopeptidase inhibitor comparator — binds the same microsomal aminopeptidase (EC 3.4.11.2) with a Ki of 1.4 × 10⁻⁶ M (1,400 nM) [2]. This represents a 64‑fold greater potency for L‑leucinethiol. The origin of this difference lies in the thiol group providing a direct zinc ligand, whereas bestatin relies on a weaker hydroxamate/zinc interaction [1][2].

leucine aminopeptidase enzyme kinetics inhibitor potency

Stereochemical Specificity: >1,000‑Fold Preference for L‑Leucinethiol over D‑Leucinethiol on Microsomal Aminopeptidase

Microsomal aminopeptidase displays striking enantiomeric discrimination between the L‑ and D‑isomers of leucinethiol. Quantitative Yonetani–Theorell inhibition kinetics demonstrated greater than 1,000‑fold preference for L‑leucinthiol over the D‑isomer [1]. This stereoselectivity is independently confirmed against aminopeptidase B, where L‑leucinethiol exhibits a Ki of 1.3 × 10⁻⁷ M (130 nM) while the Ki for D‑leucinethiol is 9.8 × 10⁻⁵ M (98,000 nM) — a 754‑fold difference [2]. By contrast, L‑ and D‑leucine hydroxamate show virtually no stereoselectivity on the same enzyme, confirming that the thiol anchor enforces strict chiral recognition at the active site [1].

stereoselectivity enzyme specificity chiral inhibitor

Slow, Tight‑Binding Kinetics vs. L‑Leucinol: 2,400‑Fold Potency Gain from Thiol–Zinc Coordination at Aeromonas Aminopeptidase

Direct head‑to‑head comparison at the dinuclear zinc aminopeptidase from Aeromonas proteolytica (AAP) shows that L‑leucinethiol (LeuSH) acts as a potent, slow‑binding inhibitor with an overall potency KI* of 7 nM, whereas its alcohol analog L‑leucinol (LeuOH) is a simple, rapidly reversible competitive inhibitor with a KI of 17,000 nM (17 µM) [1]. The 2,400‑fold potency differential originates from the thiol group forming a direct S→Zn ligand‑metal charge‑transfer interaction (evidenced by a characteristic absorption band at 295 nm in Co(II)‑substituted AAP), a coordination mode unavailable to the alcohol oxygen [1]. EPR spectroscopy further demonstrates that LeuSH binding perturbs both metal ions in the dinuclear site and breaks the µ‑OH bridge, consistent with transition‑state‑analog behavior [1].

slow-binding inhibition zinc metalloprotease thiol-zinc coordination

Psoroptes cuniculi Leucine Aminopeptidase IC₅₀: Leucinethiol (1.4 nM) vs. Bestatin (3,900 nM) — 2,800‑Fold Superiority in a Eukaryotic Parasite LAP Assay

In a direct, same‑study comparison using soluble extracts of the scab mite Psoroptes cuniculi, leucinethiol inhibited leucine aminopeptidase (LAP) activity with an IC₅₀ of 1.4 ± 0.4 nM, while bestatin required a 2,800‑fold higher concentration to achieve comparable inhibition (IC₅₀ = 3,900 ± 1,700 nM) [1]. Arphamenine A (IC₅₀ = 370,000 nM) was even weaker, and the general chelator 1,10‑phenanthroline (IC₅₀ = 2,300,000 nM) was essentially inactive as a specific inhibitor [1]. This rank order (leucinethiol >> bestatin >> arphamenine A > 1,10‑phenanthroline) confirms that the aminothiol zinc‑coordination mode provides an unparalleled potency advantage that is conserved across evolutionarily divergent eukaryotic LAP enzymes [1].

parasite aminopeptidase IC50 comparison leucine aminopeptidase

Disulfide Prodrug Stability and Controlled Reductive Activation: A Practical Procurement and Handling Advantage Over Free‑Thiol Inhibitors

The oxidized disulfide dihydrochloride formulation of 2‑amino‑4‑methyl‑1‑pentanethiol disulfide · 2 HCl (CAS 112157-33-2) is chemically stable as a solid when stored at −20°C, in contrast to the free thiol monomer L‑leucinethiol (CAS 88264-65-7), which is susceptible to air oxidation forming uncontrolled disulfide/mixed‑disulfide mixtures that alter effective inhibitor concentration . The active thiol inhibitor is quantitatively regenerated by incubation with dithiothreitol (DTT) immediately before use, providing a chemically defined activation step that allows the end‑user to control the timing and extent of inhibitor release . This contrasts with direct procurement of free‑thiol analogs (e.g., mercaptoethylamine derivatives or cysteine‑based inhibitors) where the active thiol content must be analytically verified prior to each experiment. Additionally, the disulfide form serves as an S‑protected chiral building block compatible with Boc‑based peptide synthesis strategies, where the disulfide linkage prevents undesired thiol side reactions during chain elongation [1].

disulfide prodrug stability reductive activation DTT

Research and Industrial Application Scenarios for 2-Amino-4-methyl-1-pentanethiol Disulfide · 2 HCl: Evidence‑Based Selection Guidance


High‑Potency Leucine Aminopeptidase (LAP) Silencing in Mammalian Cell Lysates and Tissue Homogenates

For researchers requiring complete pharmacological blockade of microsomal or cytosolic leucine aminopeptidase activity, the 22 nM Ki of the reduced thiol L‑leucinethiol [1] — released quantitatively from the disulfide by DTT pre‑treatment — enables full enzyme inhibition at sub‑micromolar working concentrations. Bestatin, with a 64‑fold weaker Ki of 1.4 µM against the same enzyme class [2], requires proportionally higher concentrations that increase the risk of off‑target effects on other aminopeptidases and cellular toxicity. This potency advantage is retained across species barriers, as shown by the 2,800‑fold superiority of leucinethiol (IC₅₀ = 1.4 nM) over bestatin (IC₅₀ = 3.9 µM) in Psoroptes cuniculi LAP assays [1]. The disulfide form should be reconstituted, reduced with 5–10 mM DTT for 30 min at room temperature, and the resulting free thiol used immediately in LAP inhibition experiments.

Enantioselective Aminopeptidase Pharmacology Requiring Stereochemically Pure L‑Configured Inhibitor

Studies investigating the stereochemical determinants of aminopeptidase substrate recognition demand single‑enantiomer (S‑ or L‑configuration) L‑leucinethiol. The >1,000‑fold preference for the L‑ over D‑isomer on microsomal aminopeptidase [1], and the 754‑fold Ki advantage of L‑ over D‑leucinethiol on aminopeptidase B , mean that any contamination with the D‑enantiomer — even at low percentages — will fail to reproduce the published pharmacology. Researchers should specify the oxidized disulfide · 2 HCl derived from L‑leucinol starting material, and request chiral purity documentation (e.g., optical rotation, chiral HPLC) as part of the procurement specification to exclude racemic or stereochemically undefined batches that are commercially available from some suppliers.

ERAP1/ERAAP Modulation for Antigen Presentation and Immuno‑Oncology Target Validation

The oxidized L‑leucinethiol disulfide has demonstrated in vivo target engagement against the endoplasmic reticulum aminopeptidase associated with antigen processing (ERAAP/ERAP1), where leucinethiol treatment in vitro and in established CT26 tumors in vivo abrogated tumor growth and prolonged survival in a mouse model [1]. This application is distinct from general LAP inhibition: ERAP1 is an M1‑family aminopeptidase that trims MHC class I‑presented peptides to optimal length, and its inhibition by leucinethiol alters the immunopeptidome to enhance antitumor immunity [1]. The disulfide prodrug formulation is particularly advantageous here because reduction to the active thiol occurs intracellularly, mimicking the in vivo activation pathway originally described by Sigma‑Aldrich . This compound has been used as a chemical probe to validate ERAP1 as a small‑molecule immuno‑oncology target and was cited as the starting point for Grey Wolf Therapeutics' ERAP1/ERAP2 inhibitor drug discovery program [2].

S‑Protected Chiral Building Block for Thiol‑Containing Peptide Analog Synthesis

The oxidized disulfide dimer serves as a protected form of L‑leucinethiol compatible with solid‑phase peptide synthesis (SPPS) protocols. As demonstrated by Kondo et al. (1987), the Boc‑L‑leucinthiol oxidized dimer was prepared from L‑leucinol and successfully used to elongate an enkephalin sequence, with the disulfide bond protecting the thiol moiety from undesired oxidation, alkylation, or metal coordination during chain assembly [1]. The free thiol‑containing monomeric enkephalin analog was then liberated by zinc reduction in 50% acetic acid and exhibited high affinity for μ‑opiate receptors [1]. This contrasts with the use of free‑thiol cysteine analogs in SPPS, which require orthogonal protecting groups (e.g., Trt, Acm) and are prone to racemization at the α‑carbon. The disulfide · 2 HCl form can be incorporated directly into Boc‑chemistry SPPS workflows, with the disulfide reduced at the final stage to expose the reactive thiol for biochemical probing or further conjugation [1].

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